molecular formula C12H16N2O3 B1452422 5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid CAS No. 1307267-94-2

5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid

Cat. No.: B1452422
CAS No.: 1307267-94-2
M. Wt: 236.27 g/mol
InChI Key: UGLZXXQWUNKOTA-UHFFFAOYSA-N
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Description

5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₆N₂O₃ It is a derivative of pyridine, a basic heterocyclic organic compound

Properties

IUPAC Name

5-(2,2-dimethylpropylcarbamoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)7-14-10(15)8-4-5-9(11(16)17)13-6-8/h4-6H,7H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLZXXQWUNKOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The predominant synthetic approach involves the following key steps:

  • Formation of Pyridine Dicarboxylic Anhydride Intermediate: Starting from 2,3-pyridinedicarboxylic acid, reaction with acetic anhydride in the presence of a base such as 4-picoline under nitrogen atmosphere generates the corresponding anhydride intermediate.

  • Addition of Aminonitrile: The anhydride is then reacted with 2-amino-2,3-dimethylbutyronitrile (or related aminonitriles) under controlled temperature (8–12°C) to form an intermediate carbamoyl nicotinic acid derivative.

  • Isolation and Purification: The reaction mixture is diluted with toluene and extracted into aqueous sodium hydroxide solution, followed by washing with toluene to remove impurities.

  • Oxidative Cyclization: Treatment of the basic aqueous solution with hydrogen peroxide at 40–70°C induces oxidative cyclization, leading to the formation of the desired carbamoyl-substituted pyridine carboxylic acid.

  • Acidification and Filtration: The reaction mixture is acidified to pH ~1.5 using concentrated sulfuric acid to precipitate the product, which is then isolated by filtration.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Reaction Time Yield (%) Notes
Formation of 2,3-pyridinedicarboxylic anhydride 2,3-Pyridinedicarboxylic acid, acetic anhydride, 4-picoline, toluene, N2 atmosphere Room temperature 2.5 hours Not specified Stirred under nitrogen to avoid oxidation
Aminonitrile addition 2-amino-2,3-dimethylbutyronitrile added to anhydride solution 8–12°C 1–1.5 hours 84.1–88.9 Controlled addition to maintain temperature; HPLC used for yield determination
Extraction and washing Dilution with toluene, extraction into 50% NaOH aqueous solution, washing with toluene 35–40°C Not specified - Basic extraction to separate product from organic impurities
Oxidative cyclization Addition of aqueous hydrogen peroxide (50%), stirring at 40–45°C, then heating to 70°C 40–70°C 3–4 hours total - Hydrogen peroxide oxidizes intermediate to final carbamoyl compound
Acidification and isolation pH adjusted to 1.5 with concentrated sulfuric acid, filtration 25–30°C Until precipitation - Product isolated as solid by filtration

Representative Reaction Example

  • 2,3-Pyridinedicarboxylic acid (16.7 g, 0.10 mol) was added to acetic anhydride (10.7 g, 0.105 mol) in 4-picoline (74.4 g, 0.8 mol) and toluene (4.52 mL) under nitrogen atmosphere and stirred for 2.5 hours at room temperature to form the anhydride.

  • This solution was added to 2-amino-2,3-dimethylbutyronitrile (0.11 mol) in 50% toluene at 10–12°C, stirred for 1 hour.

  • The mixture was diluted with toluene and extracted with aqueous sodium hydroxide (50%) at 35–40°C.

  • The basic extract was washed with toluene, then treated with hydrogen peroxide (50%, 6.5 mol equiv) at 40–45°C for 2 hours, followed by heating at 70°C for 2 hours.

  • Acidification to pH 1.5 precipitated the product, which was isolated by filtration with an 88.9% yield confirmed by HPLC.

Analytical and Research Findings

  • High Performance Liquid Chromatography (HPLC): Used extensively to monitor reaction progress and determine yields of the desired carbamoyl nicotinic acid derivatives. Reported yields range from 84.1% to 88.9% under optimized conditions.

  • Temperature Control: Critical during aminonitrile addition (maintained between 8–12°C) to avoid side reactions and optimize yield.

  • Oxidative Step: Hydrogen peroxide concentration and reaction temperature/time are key parameters for successful oxidative cyclization to the carbamoyl product.

  • Extraction and Purification: Use of toluene and aqueous sodium hydroxide phases allows for efficient separation of product from impurities.

Summary Table of Preparation Parameters

Parameter Optimal Range/Value Impact on Product
Temperature during aminonitrile addition 8–12°C Controls reaction rate and selectivity
Reaction time for aminonitrile addition 1–1.5 hours Ensures complete conversion
Hydrogen peroxide concentration 50% aqueous solution Required for oxidative cyclization
Oxidation temperature 40–70°C Influences reaction completion and yield
pH for final precipitation ~1.5 (adjusted with H2SO4) Ensures product isolation by precipitation
Solvents 4-picoline, toluene Facilitate anhydride formation and extraction

Chemical Reactions Analysis

Types of Reactions

5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Carbamoylpyridine-2-carboxylic acid: Lacks the 2,2-dimethylpropyl group.

    2-Carbamoylpyridine-5-carboxylic acid: Isomer with different substitution pattern.

    Nicotinic acid derivatives: Compounds with similar pyridine ring structure but different functional groups.

Uniqueness

5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid is unique due to the presence of the 2,2-dimethylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Biological Activity

5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid (CAS No. 1307267-94-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₆N₂O₃
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 1307267-94-2

Anticancer Activity

Recent studies have explored the anticancer properties of this compound, particularly against various cancer cell lines. The following table summarizes findings related to its anticancer activity:

Study Cell Line IC50 (µM) Effect
A549 (Lung Cancer)66Significant reduction in cell viability
HSAEC1-KT (Non-cancer)>100Low cytotoxicity observed

The anticancer efficacy of this compound appears to be linked to its structural components, particularly the carboxylic acid moiety which enhances its interaction with cellular targets. The compound demonstrated a structure-dependent activity profile, indicating that variations in substituents could lead to different levels of potency against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant bacterial strains. The following table summarizes its antimicrobial effectiveness:

Pathogen Activity Notes
Methicillin-resistant Staphylococcus aureus (MRSA)Potent against resistant strainsEffective against both linezolid and tedizolid-resistant strains .
Klebsiella pneumoniaeModerate activityEffective against carbapenemase-producing strains
Pseudomonas aeruginosaSignificant inhibitionDemonstrated effectiveness against resistant isolates

Research Findings

The antimicrobial studies indicate that this compound can inhibit the growth of clinically significant pathogens, suggesting its potential as a lead compound for developing new antibiotics.

Case Studies and Applications

  • Case Study on Lung Cancer Treatment :
    A study involving the A549 lung adenocarcinoma model revealed that treatment with the compound led to a significant decrease in cell viability compared to untreated controls. The results suggest that this compound could be further developed as a therapeutic agent for lung cancer.
  • Case Study on Antimicrobial Resistance :
    In a clinical setting, the compound was tested against MRSA strains resistant to conventional treatments. The findings indicated that it could serve as an alternative treatment option for infections caused by antibiotic-resistant bacteria.

Q & A

Q. What are the recommended synthetic routes for 5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid?

The compound can be synthesized via carbamoylation of pyridine-2-carboxylic acid derivatives. A typical approach involves coupling 2,2-dimethylpropylamine with a reactive ester or acid chloride intermediate of pyridine-2-carboxylic acid under basic conditions (e.g., using DCC/DMAP as coupling agents). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity, as impurities in carbamoyl derivatives can skew biological activity data .

Q. How can the solubility of this compound be experimentally determined for in vitro assays?

Solubility should be assessed in multiple solvents (e.g., DMSO, water, PBS) using UV-Vis spectroscopy or HPLC. For aqueous solubility, prepare a saturated solution, filter to remove undissolved particles, and quantify the supernatant via calibration curves. Note that the 2,2-dimethylpropyl group may reduce water solubility compared to unsubstituted analogs; co-solvents like DMSO (≤1% v/v) are often required for biological testing .

Q. What spectroscopic techniques are optimal for structural confirmation?

Use a combination of 1H^1 \text{H}/13C^{13} \text{C} NMR to verify the pyridine ring protons (δ 7.5–8.5 ppm) and carbamoyl NH/CO signals (δ 6.5–7.0 ppm and 165–170 ppm, respectively). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects of the 2,2-dimethylpropyl group on the carbamoyl moiety .

Advanced Research Questions

Q. How can researchers design analogs to probe structure-activity relationships (SAR) for enzyme inhibition?

Focus on modifying the carbamoyl substituent (e.g., replacing 2,2-dimethylpropyl with branched or cyclic alkyl groups) and pyridine ring substitutions (e.g., introducing electron-withdrawing groups at the 4-position). Test analogs against target enzymes (e.g., prolyl hydroxylase) using kinetic assays (IC50_{50} determination) and compare with reference compounds like pyridine-2-carboxylic acid derivatives. Computational docking (e.g., AutoDock) can predict binding interactions .

Q. What experimental strategies address contradictions in biological activity data between similar derivatives?

Contradictions often arise from differences in purity, solubility, or assay conditions. Validate compound purity via HPLC before testing. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm results. For example, if a derivative shows lower IC50_{50} than expected, assess competitive inhibition mechanisms or off-target effects via selectivity profiling .

Q. How can this compound be utilized in coordination chemistry for metal-organic frameworks (MOFs)?

The pyridine-2-carboxylic acid moiety acts as a rigid ligand for metal coordination. Under solvothermal conditions (e.g., 120°C in DMF/H2_2O), react the compound with transition metals (Ni2+^{2+}, Co2+^{2+}, Cd2+^{2+}) to form MOFs. Characterize via single-crystal XRD to confirm binding modes (monodentate vs. bridging) and topology. Adjust pH to control deprotonation of the carboxylic acid group .

Q. What methodologies optimize crystallinity for X-ray diffraction studies?

Slow evaporation from a solvent mixture (e.g., ethanol/water) enhances crystal growth. For stubborn cases, vapor diffusion (e.g., ether into DMSO solution) or seeding techniques are effective. If crystals remain elusive, substitute the 2,2-dimethylpropyl group with smaller substituents (e.g., methyl) to reduce steric hindrance .

Key Considerations for Researchers

  • Purity Validation: Always confirm purity via HPLC (>95%) before biological testing to avoid artifacts.
  • SAR Studies: Prioritize substituents that balance lipophilicity (2,2-dimethylpropyl) and hydrogen-bonding capacity (carbamoyl NH).
  • Coordination Chemistry: The carboxylic acid group enables diverse metal-binding modes; adjust reaction pH to control deprotonation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid
Reactant of Route 2
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5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid

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